molecular formula C13H7Br3N2O B2714375 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine CAS No. 577768-91-3

4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

Cat. No. B2714375
CAS RN: 577768-91-3
M. Wt: 446.924
InChI Key: IUGZCLNRHKYSTJ-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties, including its ability to interact with biological systems, making it an attractive candidate for drug development.

Scientific Research Applications

4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. It has also been studied for its potential use as a fluorescent probe in biological imaging.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine is not fully understood. However, studies have shown that this compound can interact with biological systems, including DNA and proteins. It has been suggested that the antitumor activity of this compound may be due to its ability to inhibit the activity of certain enzymes involved in cell division.
Biochemical and Physiological Effects
Studies have shown that 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine can have a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to have a low toxicity profile, making it a potentially safe candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine in lab experiments is its unique properties, including its ability to interact with biological systems. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine. One potential area of research is the development of this compound as a potential drug candidate for the treatment of cancer and other diseases. Another area of research is the use of this compound as a fluorescent probe for biological imaging. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine.
Conclusion
In conclusion, 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has unique properties, including its ability to interact with biological systems, making it an attractive candidate for drug development. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.

Synthesis Methods

The synthesis of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-bromophenylamine with 2,4-dibromobenzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then treated with ammonium chloride and potassium carbonate to obtain the final compound.

properties

IUPAC Name

4,6-dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br3N2O/c14-7-3-1-6(2-4-7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGZCLNRHKYSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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